(4-(Pyrrolidin-1-ylsulfonyl)phenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Overview
Description
(4-(Pyrrolidin-1-ylsulfonyl)phenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic compound of interest in the field of medicinal chemistry. Its unique structural components make it a candidate for various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step reaction process:
Synthesis of the pyrrolidine derivative by reacting pyrrolidine with sulfonyl chloride.
Formation of the oxadiazole ring via cyclization reactions.
Coupling the thiophene derivative with the azetidin-1-yl component.
Final step involves combining all the synthesized parts under controlled conditions to form the methanone derivative.
Industrial Production Methods: Scaling up this compound for industrial production typically involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to maximize yield while ensuring purity. Industrial methods also focus on cost-effective starting materials and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, often resulting in the formation of sulfone or sulfoxide derivatives.
Reduction: : Reduction can target the ketone group, leading to the corresponding alcohol.
Substitution: : The presence of reactive sites allows for various substitution reactions, especially on the phenyl and thiophene rings.
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Commonly used reagents include sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions vary, but often involve using halogenating agents or nucleophiles under specific temperature and solvent conditions.
Major Products Formed: The major products depend on the reaction type:
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Alcohol derivatives.
Substitution: A variety of functionalized derivatives depending on the introduced substituent.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in synthetic chemistry, allowing the construction of more complex molecules with potential bioactivity.
Biology and Medicine: In biological research, it has shown promise in preliminary studies for its potential therapeutic effects. Its structural features enable it to interact with biological targets, making it a candidate for drug development.
Industry: Industrial applications include its use as a starting material for the synthesis of more advanced materials, potentially in the fields of electronics and advanced polymers.
Mechanism of Action
Molecular Targets and Pathways: This compound exerts its effects by interacting with specific molecular targets within biological systems. Its mechanism may involve binding to enzymes or receptors, thereby influencing biochemical pathways related to its structure.
Comparison with Similar Compounds
Similar Compounds: Compounds such as (4-(Pyrrolidin-1-ylsulfonyl)phenyl)(2-(thiophen-3-yl)azetidin-1-yl)methanone and (4-(Morpholin-1-ylsulfonyl)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone share structural similarities.
Uniqueness: What sets (4-(Pyrrolidin-1-ylsulfonyl)phenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone apart is its specific arrangement of functional groups, which can result in unique biological and chemical properties, making it a distinctive candidate for further research.
And there you have it—a detailed look at this fascinating compound! What's next on our agenda?
Properties
IUPAC Name |
(4-pyrrolidin-1-ylsulfonylphenyl)-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c25-20(14-3-5-17(6-4-14)30(26,27)24-8-1-2-9-24)23-11-16(12-23)19-21-18(22-28-19)15-7-10-29-13-15/h3-7,10,13,16H,1-2,8-9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIQGHSRTXOBPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CSC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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